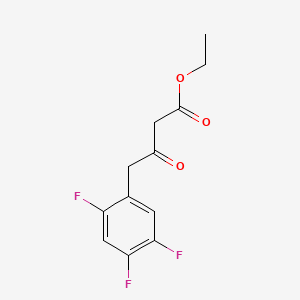

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

概要

説明

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is an organic compound with the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol . This compound is characterized by the presence of a trifluorophenyl group, which imparts unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

作用機序

Target of Action

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily targets enzymes involved in metabolic pathways. Its structure suggests it may interact with enzymes such as proteases or esterases , which play crucial roles in various biochemical processes .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, inhibiting their normal function. This inhibition can lead to a reduction in the activity of these enzymes, thereby affecting the metabolic processes they regulate .

Biochemical Pathways

By inhibiting key enzymes, this compound can disrupt several biochemical pathways. For instance, it may affect the tricarboxylic acid (TCA) cycle or glycolysis , leading to altered energy production and metabolic flux .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized by liver enzymes, and excreted through the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of target enzymes by this compound can lead to decreased substrate turnover and accumulation of intermediates. At the cellular level, this can result in altered cellular metabolism, reduced energy production, and potential cytotoxic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran . The reaction proceeds as follows:

Step 1: 2,4,5-trifluorophenyl acetonitrile is reacted with ethyl alpha-bromoacetate and zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted trifluorophenyl derivatives.

科学的研究の応用

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including inhibitors for various enzymes.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

類似化合物との比較

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

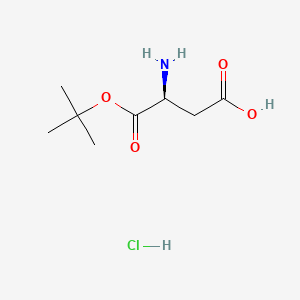

4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid: The carboxylic acid form of the compound.

2,4,5-trifluorophenylacetic acid: A simpler structure lacking the keto and ester groups.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound .

特性

IUPAC Name |

ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPYOCIWVYDFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of using benzylamine as an amino donor in the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate?

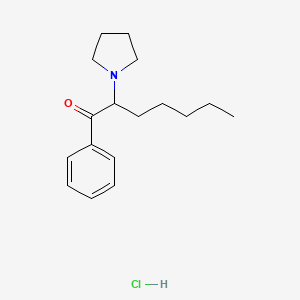

A1: The research highlights the advantage of using benzylamine as a cost-effective alternative to other amino donors in the multi-enzymatic cascade synthesis of the Sitagliptin intermediate, this compound [, ]. Traditionally, more expensive amino donors might be employed for this reaction. Utilizing benzylamine presents a potential cost reduction in the industrial production of Sitagliptin.

Q2: How does the multi-enzyme cascade system address the inhibitory effect of benzaldehyde, a byproduct of the reaction?

A2: The research demonstrates that benzaldehyde, a byproduct generated when benzylamine is used as an amino donor, can inhibit the transaminase enzyme crucial for the synthesis []. To circumvent this, the researchers incorporated aldehyde reductase (AHR) from Synechocystis sp. and formate dehydrogenase (FDH) from Pseudomonas sp. into the system. These enzymes effectively convert benzaldehyde to benzyl alcohol, mitigating its inhibitory effect and ensuring the reaction proceeds efficiently.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)